2-(2,6-Difluorophenyl)-6-methylbenzoic acid
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Overview
Description
2-(2,6-Difluorophenyl)-6-methylbenzoic acid is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a carboxylic acid group attached to a methylbenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-difluorophenyl)-6-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzene and 6-methylbenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-(2,6-Difluorophenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,6-difluorophenyl)-6-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,6-Difluorophenylacetic acid
- 2,6-Difluorobenzenesulfonamide
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
Comparison: 2-(2,6-Difluorophenyl)-6-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group on the benzoic acid structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-4-2-5-9(12(8)14(17)18)13-10(15)6-3-7-11(13)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWRQDUWYQEPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689678 |
Source
|
Record name | 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-03-7 |
Source
|
Record name | 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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